![molecular formula C14H10N2O6 B7764431 2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B7764431.png)
2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid
描述
2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid is a synthetic organic compound that belongs to the class of aminosalicylic acids It is characterized by the presence of a nitrobenzoyl group attached to the aminosalicylic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid typically involves the nitration of salicylic acid followed by the introduction of the amide group. The process can be summarized in the following steps:
Nitration of Salicylic Acid: Salicylic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, resulting in 5-nitrosalicylic acid.
Reduction of Nitro Group: The nitro group in 5-nitrosalicylic acid is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, as well as automated systems for acylation to ensure high yield and purity.
化学反应分析
Types of Reactions
2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-(4-Aminobenzoyl)aminosalicylic acid.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory agent due to its structural similarity to other aminosalicylic acids.
Medicine: Explored for its potential use in the treatment of inflammatory bowel diseases and other inflammatory conditions.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity
作用机制
The mechanism of action of 2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid involves its interaction with molecular targets and pathways related to inflammation. The compound is believed to inhibit the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by blocking the activity of enzymes like cyclooxygenase and lipoxygenase. Additionally, it may modulate immune responses by affecting the production of cytokines and other signaling molecules .
相似化合物的比较
Similar Compounds
5-Aminosalicylic Acid: Known for its use in treating inflammatory bowel diseases.
Sulfasalazine: A prodrug that is metabolized to 5-aminosalicylic acid in the body.
Mesalazine: Another name for 5-aminosalicylic acid, used in similar therapeutic applications.
Uniqueness
2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic Acid is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This modification can enhance its anti-inflammatory activity and potentially reduce side effects compared to other aminosalicylic acids .
属性
IUPAC Name |
2-hydroxy-5-[(4-nitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-12-6-3-9(7-11(12)14(19)20)15-13(18)8-1-4-10(5-2-8)16(21)22/h1-7,17H,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZYHRSDEFWWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Furancarboxamide, N-[(2-methoxyphenyl)methyl]-5-nitro-](/img/structure/B7764348.png)
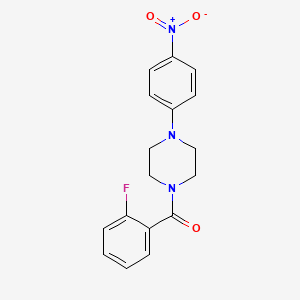

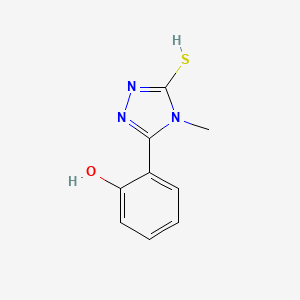
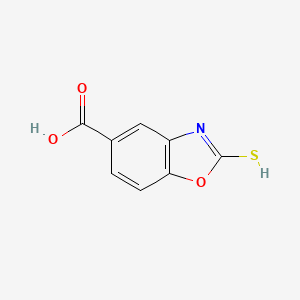
![[2-(1-Adamantyloxy)ethyl]amine hydrobromide](/img/structure/B7764410.png)
![1-(5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B7764412.png)
![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B7764417.png)
![17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B7764436.png)
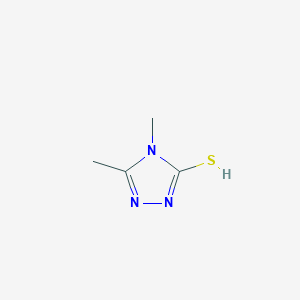
![1-[(4-methoxyphenyl)methyl]benzimidazole-2-thiol](/img/structure/B7764448.png)
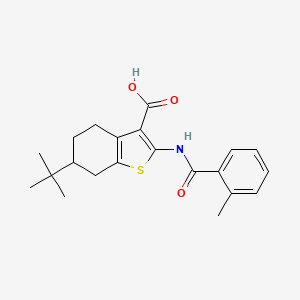
![1-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764458.png)
![2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7764461.png)
